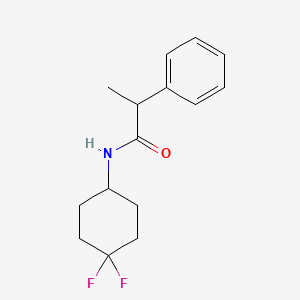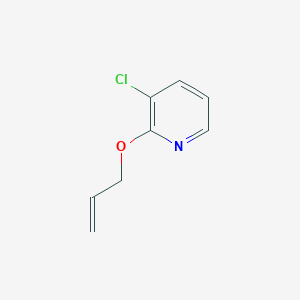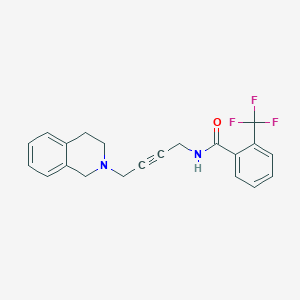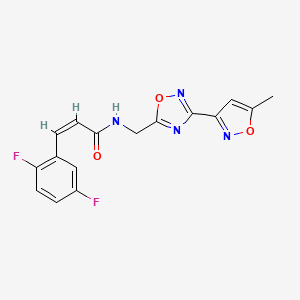![molecular formula C8H8F3NO B2358551 [3-Metil-4-(trifluorometil)piridin-2-il]metanol CAS No. 1823366-27-3](/img/structure/B2358551.png)
[3-Metil-4-(trifluorometil)piridin-2-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol: is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with improved efficacy and safety profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of fluorinated pyridines, including [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, often involves large-scale chemical reactions under controlled conditions. The use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a high-yield method for the preparation of substituted 3-fluoropyridines .
Análisis De Reacciones Químicas
Types of Reactions: [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Mecanismo De Acción
The mechanism of action of [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but contains an amino group instead of a hydroxymethyl group.
2-(Trifluoromethyl)pyridin-4-amine: Another fluorinated pyridine with different functional groups.
Uniqueness: The presence of both a trifluoromethyl group and a hydroxymethyl group in [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds.
Propiedades
IUPAC Name |
[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFSGGNVLORMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)
![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![6-(3,4-dimethylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2358473.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)


![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)





![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

